2H-Pyran, 2-(11-dodecynyloxy)tetrahydro-
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Overview
Description
2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- is a synthetic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a tetrahydro structure with a dodecynyloxy group attached, making it a unique member of the pyran family .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is versatile and allows for the creation of various pyran derivatives. The reaction conditions often include the use of catalysts such as platinum or lanthanide triflates, which facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxygen atom in the pyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted pyran derivatives.
Scientific Research Applications
2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A simpler pyran derivative with a saturated six-membered ring containing five carbon atoms and one oxygen atom.
2H-Pyran, 2-(7-heptadecynyloxy)tetrahydro-: Another pyran derivative with a heptadecynyloxy group attached.
Uniqueness
2H-Pyran, 2-(11-dodecynyloxy)tetrahydro- is unique due to its specific dodecynyloxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
71084-07-6 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
2-dodec-11-ynoxyoxane |
InChI |
InChI=1S/C17H30O2/c1-2-3-4-5-6-7-8-9-10-12-15-18-17-14-11-13-16-19-17/h1,17H,3-16H2 |
InChI Key |
OFKZWVVQWWNQOU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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